molecular formula C15H14N2O3S B2420217 1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034491-77-3

1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2420217
CAS No.: 2034491-77-3
M. Wt: 302.35
InChI Key: HPYDBNKPBTVELY-UHFFFAOYSA-N
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Description

1-([2,2’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique structure combining bifuran and thiophene moieties

Properties

IUPAC Name

1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-15(17-10-12-3-2-8-21-12)16-9-11-5-6-14(20-11)13-4-1-7-19-13/h1-8H,9-10H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYDBNKPBTVELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 2,2’-bifuran-5-carbaldehyde with thiophen-2-ylmethylamine, followed by the addition of an isocyanate to form the urea linkage. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-([2,2’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings, using reagents like bromine or iodine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Bromine in chloroform at room temperature.

Major Products Formed:

    Oxidation: Formation of corresponding furan and thiophene oxides.

    Reduction: Formation of reduced furan and thiophene derivatives.

    Substitution: Formation of halogenated furan and thiophene derivatives.

Scientific Research Applications

Synthesis and Properties

The synthesis of 1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 2,2'-bifuran-5-carbaldehyde with thiophen-2-ylmethylamine, followed by the addition of an isocyanate to create the urea linkage. This process often requires solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Scientific Research Applications

1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea has several notable applications:

Medicinal Chemistry

The compound is being investigated for its potential as a bioactive agent with antimicrobial and anticancer properties. Preliminary studies have shown that it may inhibit the growth of various bacterial strains and cancer cell lines.

Antimicrobial Activity:
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested microorganisms are as follows:

MicroorganismMIC (mg/mL)
Escherichia coli0.0048
Staphylococcus aureus0.0195
Candida albicans0.039

Anticancer Activity:
Studies indicate that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism may involve the inhibition of specific enzymes or receptors critical for cancer cell proliferation.

Organic Electronics

Due to its unique electronic properties, 1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea is being explored in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of bifuran and thiophene enhances charge transport properties, making it suitable for these applications.

Chemical Research

In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its ability to undergo various chemical transformations—such as oxidation and substitution—makes it valuable for developing new materials and compounds with tailored properties.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study focusing on similar derivatives highlighted their significant antimicrobial activity against various strains of bacteria and fungi. The findings emphasized the importance of structural features in determining biological efficacy.

Case Study 2: Anticancer Potential
Research on thiophene-containing compounds revealed that certain derivatives could effectively induce apoptosis in cancer cell lines. These studies suggest that modifications to the thiophene ring could enhance anticancer activity, warranting further exploration of this compound.

Mechanism of Action

The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bifuran and thiophene moieties can engage in π-π stacking interactions and hydrogen bonding, facilitating the binding to target molecules. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

    1-(Thiophen-2-ylmethyl)urea: Shares the thiophene moiety but lacks the bifuran component.

    1-(Furan-2-ylmethyl)urea: Contains a furan moiety but not the bifuran structure.

    1-(Benzofuran-2-ylmethyl)urea: Features a benzofuran ring instead of the bifuran.

Uniqueness: 1-([2,2’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both bifuran and thiophene moieties, which can confer distinct electronic and steric properties. This combination can enhance its reactivity and binding affinity in various applications, making it a valuable compound for research and industrial use.

Biological Activity

1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound characterized by its unique structural features, which include both bifuran and thiophene rings. These structural components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula for 1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea is C14_{14}H13_{13}N2_{2}O2_{2}S, with a molecular weight of approximately 302.4 g/mol. The presence of bifuran enhances its electronic properties, while the thiophene ring contributes to its reactivity profile.

Antimicrobial Activity

Research indicates that compounds containing bifuran and thiophene structures exhibit significant antimicrobial properties. In vitro studies have shown that 1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea has activity against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) for these bacteria ranges from 40 to 50 µg/mL, demonstrating comparable effectiveness to standard antibiotics such as ceftriaxone .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it may target specific molecular pathways involved in cancer progression. The IC50_{50} values for various cancer cell lines have been reported between 7 to 20 µM, highlighting its potential as a therapeutic agent against cancers such as:

  • Breast Cancer
  • Prostate Cancer
  • Pancreatic Cancer

Moreover, derivatives of similar urea compounds have shown promising results in inhibiting angiogenesis and altering cancer cell signaling pathways .

Anti-inflammatory Properties

1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea has demonstrated anti-inflammatory effects in various models. The compound's ability to inhibit pro-inflammatory cytokines suggests a potential role in treating inflammatory diseases.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. Its interaction with acetylcholinesterase (AChE) has been studied, revealing potential applications in treating neurodegenerative diseases like Alzheimer's disease. The IC50_{50} values against AChE range from 33.27 to 93.85 nM .

The biological activity of 1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial growth and cancer cell proliferation.
  • Receptor Interaction : Its structural features allow it to engage in π-π stacking interactions and hydrogen bonding with biological targets.
  • Modulation of Signaling Pathways : The compound can alter signaling pathways related to inflammation and cancer progression.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Antibacterial Study : A comparative analysis showed that derivatives with similar structures exhibited varying degrees of antibacterial activity against common pathogens.
  • Anticancer Evaluation : A series of thiourea derivatives demonstrated IC50_{50} values as low as 1.50 µM against human leukemia cells, suggesting a strong potential for further development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea?

  • Methodology :

  • Step 1 : React 2,2'-bifuran-5-carboxylic acid with thiophen-2-ylmethylamine using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) at room temperature .
  • Step 2 : Purify the urea derivative via column chromatography (silica gel, eluent: ethyl acetate/hexane). Monitor reaction progress using thin-layer chromatography (TLC).
  • Key parameters : Adjust solvent polarity (e.g., DMF for sluggish reactions) and temperature (0–25°C) to optimize yield (typically 60–75%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the bifuran-thiophene linkage and urea group (e.g., urea NH signals at δ 5.8–6.2 ppm) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. ORTEP-3 can visualize thermal ellipsoids to confirm bond angles/distances .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]+^+ ~387.1 g/mol) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for biological assays and non-polar solvents (e.g., chloroform) for crystallography.
  • Stability : Conduct stress tests (e.g., 48-hour exposure to UV light, 40°C) with HPLC monitoring. Degradation products (e.g., hydrolyzed urea) indicate susceptibility to moisture/light .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in bifuran rings) be resolved?

  • Approach :

  • Use SHELXL’s PART and SIMU commands to model disorder. Refine occupancy ratios and anisotropic displacement parameters .
  • Validate with difference Fourier maps to locate electron density mismatches.
  • Cross-check with DFT calculations (e.g., Gaussian09) to compare theoretical/experimental bond lengths .

Q. What strategies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to predict binding poses with target enzymes (e.g., kinases). Focus on hydrogen bonds between urea NH and catalytic residues .
  • Kinetic assays : Perform in vitro enzyme inhibition assays (IC50_{50}) with varied substrate concentrations. Analyze via Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • SAR studies : Synthesize analogs (e.g., replacing thiophene with furan) to assess pharmacophore contributions .

Q. How can contradictory bioactivity data (e.g., variable IC50_{50} across cell lines) be addressed?

  • Troubleshooting :

  • Normalize data to cell viability controls (e.g., MTT assays) to rule out cytotoxicity artifacts.
  • Validate target engagement using cellular thermal shift assays (CETSA) to confirm protein binding .
  • Check for efflux pump activity (e.g., P-gp inhibition assays) if potency varies in multidrug-resistant lines .

Q. What computational methods predict regioselectivity in derivative synthesis?

  • Tools :

  • Hammett constants : Estimate electronic effects of substituents on bifuran/thiophene rings to prioritize reaction sites .
  • DFT calculations : Compute Fukui indices to identify nucleophilic/electrophilic centers for functionalization (e.g., methyl vs. acetyl group additions) .

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